![molecular formula C10H14N2O B6262490 rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans CAS No. 1820583-48-9](/img/no-structure.png)
rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans
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Overview
Description
Rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans, also known as trans-1-pyrimidinylcyclohexanol, is a chiral compound widely used in organic synthesis as a chiral auxiliary. It is a versatile compound with a wide range of applications, including asymmetric synthesis, drug discovery, and catalysis. Trans-1-pyrimidinylcyclohexanol has been widely studied and its use in organic synthesis has become increasingly popular in recent years.
Scientific Research Applications
Trans-1-pyrimidinylcyclohexanol has been used in a variety of scientific research applications, including asymmetric synthesis, drug discovery, and catalysis. In asymmetric synthesis, rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, transmidinylcyclohexanol has been used as a chiral auxiliary to facilitate the synthesis of enantiomerically pure compounds. In drug discovery, rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, transmidinylcyclohexanol has been used as a chiral scaffold to screen for potential new drugs. In catalysis, rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, transmidinylcyclohexanol has been used as a catalyst for a variety of reactions, including the asymmetric synthesis of chiral compounds.
Mechanism of Action
Trans-1-pyrimidinylcyclohexanol acts as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of enantiomerically pure compounds. In drug discovery, rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, transmidinylcyclohexanol acts as a chiral scaffold, allowing for the screening of potential new drugs. In catalysis, rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, transmidinylcyclohexanol acts as a catalyst, allowing for the asymmetric synthesis of chiral compounds.
Biochemical and Physiological Effects
Trans-1-pyrimidinylcyclohexanol is a chiral compound and is not known to have any direct biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
Trans-1-pyrimidinylcyclohexanol has several advantages for use in laboratory experiments. It is a versatile compound with a wide range of applications, including asymmetric synthesis, drug discovery, and catalysis. It is also relatively easy to synthesize, and can be purified by distillation and recrystallization. However, rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, transmidinylcyclohexanol is not without its limitations. It is not a very potent compound, and therefore may not be suitable for use in some applications.
Future Directions
There are a number of potential future directions for the use of rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, transmidinylcyclohexanol. These include the use of rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, transmidinylcyclohexanol as a chiral auxiliary in the synthesis of complex molecules, such as peptides and proteins. Additionally, rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, transmidinylcyclohexanol could be used as a chiral scaffold for the screening of potential new drugs. Finally, rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, transmidinylcyclohexanol could be used as a catalyst for the asymmetric synthesis of chiral compounds.
Synthesis Methods
Trans-1-pyrimidinylcyclohexanol can be synthesized from the reaction of cyclohexanol and pyrimidine. The reaction proceeds via a nucleophilic substitution reaction, with the pyrimidine acting as the nucleophile and the cyclohexanol as the electrophile. The product is then purified by distillation and recrystallization.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans involves the conversion of a pyrimidine derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "cyclohexene", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Reduction of 2,4-dichloro-5-nitropyrimidine with sodium borohydride in methanol to yield 2,4-dichloro-5-aminopyrimidine", "Step 2: Alkylation of 2,4-dichloro-5-aminopyrimidine with cyclohexene in the presence of acetic acid to yield rac-(1R,2S)-2-(cyclohex-1-en-1-yl)pyrimidine", "Step 3: Reduction of rac-(1R,2S)-2-(cyclohex-1-en-1-yl)pyrimidine with sodium borohydride in methanol to yield rac-(1R,2S)-2-(cyclohex-1-yl)pyrimidine", "Step 4: Hydrolysis of rac-(1R,2S)-2-(cyclohex-1-yl)pyrimidine with sodium hydroxide in water to yield rac-(1R,2S)-2-(cyclohex-1-yl)pyrimidin-5-ol", "Step 5: Epoxidation of rac-(1R,2S)-2-(cyclohex-1-yl)pyrimidin-5-ol with m-chloroperbenzoic acid in dichloromethane to yield rac-(1R,2S)-2-(cyclohex-1-yl)pyrimidin-5-ol epoxide", "Step 6: Ring opening of rac-(1R,2S)-2-(cyclohex-1-yl)pyrimidin-5-ol epoxide with hydrochloric acid in methanol to yield rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans", "Step 7: Purification of rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans by recrystallization from methanol and drying under vacuum" ] } | |
CAS RN |
1820583-48-9 |
Product Name |
rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans |
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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